Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride

Description

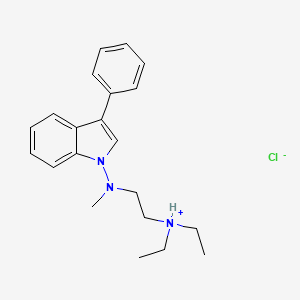

The compound Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride is a synthetic indole derivative featuring a complex substitution pattern. The indole core is substituted at position 1 with a [(2-diethylaminoethyl)methylamino] group and at position 3 with a phenyl group. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmacologically active molecules .

Properties

CAS No. |

57647-36-6 |

|---|---|

Molecular Formula |

C21H28ClN3 |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

diethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |

InChI |

InChI=1S/C21H27N3.ClH/c1-4-23(5-2)16-15-22(3)24-17-20(18-11-7-6-8-12-18)19-13-9-10-14-21(19)24;/h6-14,17H,4-5,15-16H2,1-3H3;1H |

InChI Key |

BJHKOIZALKFUKU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride, typically involves several steps. One common method starts with the preparation of the indole core, which can be achieved through various synthetic routes such as the Fischer indole synthesis, Bischler-Möhlau synthesis, or the Hemetsberger indole synthesis .

In the case of this compound, the synthesis may involve the following steps:

Formation of the Indole Core: This can be achieved by cyclization of ortho-substituted anilines or through the reaction of phenylhydrazines with ketones or aldehydes.

Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired phenyl-substituted indole.

Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.

Nucleophilic Substitution:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are commonly used under acidic conditions.

Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while nucleophilic substitution can introduce various functional groups onto the diethylaminoethyl moiety .

Scientific Research Applications

Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules:

Analysis of Substituent Impact

Positional Isomerism: The target compound’s substituent at position 1 distinguishes it from analogs like 3-[2-(diethylamino)ethyl]indole, where the diethylaminoethyl group is at position 3. Positional differences can drastically alter receptor binding and metabolic stability .

Diethylaminoethyl Motif: This group is a recurring feature in pharmaceuticals (e.g., local anesthetics like Diethoxin Hydrochloride and neuromuscular agents like Metcaraphen Hydrochloride).

Hydrochloride Salt :

- All compared compounds are hydrochloride salts, improving aqueous solubility. For example, Diethoxin Hydrochloride leverages this property for rapid local anesthetic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.